AR-08 α2B-Selective Binding Profile vs. α2A-Selective Guanfacine: Ki and Relative Selectivity Comparison
AR-08 demonstrates a distinct α2-adrenergic receptor subtype selectivity profile with highest affinity for α2B (Ki = 0.41 nM), followed by α2A (Ki = 1.77 nM) and α2C (Ki = 3.55 nM), yielding a 4.3-fold selectivity for α2B over α2A and 8.7-fold over α2C [1]. This contrasts with guanfacine, a selective α2A-AR agonist used clinically for ADHD, which shows the opposite preference with ~10-fold higher selectivity for α2A over α2B in functional assays [2].
| Evidence Dimension | Receptor subtype binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | α2B Ki = 0.41 nM; α2A Ki = 1.77 nM; α2C Ki = 3.55 nM |
| Comparator Or Baseline | Guanfacine: α2A-selective agonist with α2A/α2B selectivity ratio ~10 |
| Quantified Difference | AR-08 selectivity α2B vs α2A = 4.3-fold; Guanfacine selectivity α2A vs α2B = ~10-fold |
| Conditions | Radioligand binding assays with recombinant human α2-AR subtypes |
Why This Matters
AR-08's α2B-preferring selectivity enables investigation of α2B-specific signaling contributions that cannot be isolated using α2A-selective tools like guanfacine.
- [1] PMC4969713 Table 3. Binding Affinity (Ki) and Relative Selectivity of AR-08 for α-Adrenergic Receptor Subtypes. View Source
- [2] Uhlen S, Wikberg JE. Delineation of rat kidney alpha 2A- and alpha 2B-adrenoceptors with [3H]RX821002 radioligand binding: computer modelling reveals that guanfacine is an alpha 2A-selective compound. Eur J Pharmacol. 1991;202(2):235-243. View Source
